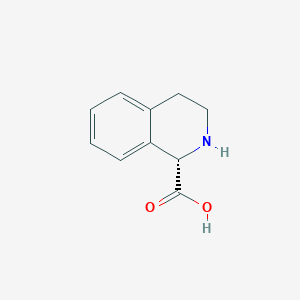

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFGRWIKQDSSLY-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70918865 |

Source

|

| Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70918865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92932-74-6 |

Source

|

| Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70918865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (S-THIC) is a chiral cyclic amino acid that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its rigid structure and chemical functionality make it a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutics targeting neurological disorders and cancer. This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of S-THIC, including detailed experimental protocols and an exploration of its role as a modulator of key signaling pathways.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1,2,3,4-Tetrahydroisoquinoline (Parent Compound) | Notes |

| Molecular Formula | C₁₀H₁₁NO₂[1] | C₉H₁₁N[2] | |

| Molecular Weight | 177.2 g/mol [1] | 133.19 g/mol [2] | |

| Appearance | White solid[1] | Clear brown liquid[3] | |

| Melting Point | Data not available | < -15 °C[3] | The carboxylic acid group significantly increases the melting point compared to the parent amine. |

| pKa | Data not available | 9.3 (conjugate acid)[4] | The pKa of S-THIC will be influenced by both the carboxylic acid and the secondary amine. |

| Solubility | Data not available | 20 g/L in water at 20°C[2] | The zwitterionic nature of S-THIC at physiological pH is expected to influence its solubility profile. |

| Storage Conditions | Store at 0-8 °C[1] | Room Temperature, sealed in dry, dark place[2] |

Synthesis and Purification

The synthesis of this compound and its derivatives is most commonly achieved through the Pictet-Spengler reaction or the Pomeranz–Fritsch–Bobbitt cyclization.[5][6] These methods provide a versatile means to construct the tetrahydroisoquinoline core.

Experimental Protocol: Synthesis via a Modified Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[5][7] While a specific protocol for the 1-carboxylic acid is not fully detailed, a general chemoenzymatic one-pot process for similar structures has been described.[8][9]

Materials:

-

β-phenylethylamine derivative

-

Glyoxylic acid

-

Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Reagents for workup and purification (e.g., sodium bicarbonate, brine, magnesium sulfate, silica gel)

Procedure:

-

Iminium Ion Formation: Dissolve the β-phenylethylamine derivative in the anhydrous solvent. Add glyoxylic acid and stir the mixture at room temperature to form the corresponding iminium ion.

-

Cyclization: Add the acid catalyst to the reaction mixture and heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Experimental Protocol: Purification by Recrystallization

For further purification, recrystallization can be employed.

Materials:

-

Crude this compound

-

Suitable solvent system (e.g., methanol/ether, ethanol/water)

Procedure:

-

Dissolve the crude product in a minimal amount of the hot solvent (e.g., methanol).

-

Slowly add a less polar solvent (e.g., diethyl ether) until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum. The melting point of a derivative, methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, is reported as 248-250 °C (decomposition).[10]

Biological Properties and Activity

This compound and its derivatives have garnered significant attention in drug discovery due to their diverse biological activities. They are recognized as key intermediates in the development of pharmaceuticals targeting neurological disorders and have shown promise as anti-cancer agents.[1][11]

Inhibition of Bcl-2 Family Proteins

A significant area of research focuses on the development of S-THIC derivatives as inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[12] These proteins are often overexpressed in cancer cells, contributing to tumor survival and resistance to chemotherapy.[13]

Mechanism of Action: Bcl-2 inhibitors function by mimicking the action of pro-apoptotic BH3-only proteins.[13] They bind to the hydrophobic groove on the surface of anti-apoptotic proteins like Bcl-2 and Mcl-1, thereby displacing pro-apoptotic effector proteins such as Bax and Bak.[13][14] This displacement allows Bax and Bak to oligomerize on the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[15][16]

Experimental Protocol: Competitive Fluorescence Polarization Assay for Bcl-2 Binding

A competitive fluorescence polarization (FP) assay is a high-throughput method used to measure the binding affinity of inhibitors to their target proteins.

Principle: This assay relies on the displacement of a fluorescently labeled peptide (tracer) derived from the BH3 domain of a pro-apoptotic protein from its complex with Bcl-2 by an unlabeled inhibitor (e.g., an S-THIC derivative). The change in fluorescence polarization is measured, which is proportional to the amount of displaced tracer.

Materials:

-

Recombinant human Bcl-2 protein

-

Fluorescein-labeled Bak BH3 peptide (tracer)

-

(S)-THIC derivative (inhibitor)

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA, 5 mM DTT)

-

384-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the (S)-THIC derivative in the assay buffer. Prepare working solutions of Bcl-2 protein and the FITC-labeled Bak BH3 peptide.

-

Assay Setup: In a 384-well plate, add the assay buffer, the (S)-THIC derivative at various concentrations, and the Bcl-2 protein.

-

Tracer Addition: Add a fixed concentration of the fluorescent tracer to all wells.

-

Incubation: Incubate the plate at room temperature for at least 30 minutes, protected from light, to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation (~485 nm) and emission (~535 nm) filters for fluorescein.

-

Data Analysis: Plot the fluorescence polarization signal against the inhibitor concentration. The data can be fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, from which the inhibition constant (Ki) can be calculated.

Conclusion

This compound stands as a privileged scaffold in modern drug discovery. Its unique structural and chemical properties make it an ideal starting point for the synthesis of potent and selective modulators of various biological targets. The information provided in this technical guide, from its fundamental physicochemical characteristics to detailed experimental protocols for its synthesis and biological evaluation, is intended to support researchers and drug development professionals in harnessing the full potential of this versatile molecule in the creation of next-generation therapeutics. Further investigation into its precise physicochemical properties and the exploration of its derivatives against a broader range of biological targets will undoubtedly continue to expand its importance in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]

- 3. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. organicreactions.org [organicreactions.org]

- 6. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]

- 7. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - IN [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. researchgate.net [researchgate.net]

- 13. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]

- 14. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bcl-2 Pathway | GeneTex [genetex.com]

- 16. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Chemical Structure, Stereochemistry, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (S)-THIQ-1-CA), a conformationally constrained analog of phenylalanine, is a pivotal chiral building block in medicinal chemistry and drug discovery. Its rigid scaffold has proven to be a "privileged structure," imparting favorable pharmacological properties to a variety of bioactive molecules. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthetic approaches for (S)-THIQ-1-CA. While specific experimental data for the parent molecule is limited in publicly available literature, this guide consolidates information on closely related derivatives to offer valuable insights for researchers in the field. The document details key synthetic methodologies, including the Pictet-Spengler, Petasis, and Ugi reactions, and touches upon the potential biological applications of this important scaffold, particularly in the realm of neuroscience and oncology.

Chemical Structure and Stereochemistry

This compound is a bicyclic non-proteinogenic amino acid. The core structure consists of a tetrahydroisoquinoline moiety with a carboxylic acid group at the C1 position. The stereochemistry at the C1 carbon is of the (S) configuration, which is crucial for its specific interactions with biological targets.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value | Reference |

| IUPAC Name | (1S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| CAS Number | 151004-92-1 | [1] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.2 g/mol | [1] |

| SMILES String | O=C(O)[C@H]1Cc2ccccc2CN1 | |

| InChI Key | BWKMGYQJPOAASG-VIFPVBQESA-N | |

| Synonyms | L-Tiq-OH, H-Tiq-OH | [1] |

Stereochemistry

The defining stereochemical feature of (S)-THIQ-1-CA is the chiral center at the C1 position. The (S)-configuration is essential for its biological activity, as it dictates the three-dimensional arrangement of the substituents and, consequently, its binding affinity to enzymes and receptors. The constrained nature of the bicyclic ring system limits the conformational freedom of the molecule, making it a valuable tool for designing compounds with high receptor selectivity.

Synthesis of this compound and Derivatives

The asymmetric synthesis of (S)-THIQ-1-CA and its derivatives is a key area of research. Several synthetic strategies have been developed to achieve high enantioselectivity. The most prominent methods include the Pictet-Spengler reaction, the Petasis reaction, and the Ugi multi-component reaction.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and widely used method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of 1-carboxy-substituted tetrahydroisoquinolines, a glyoxylic acid derivative is often used as the carbonyl component.

A general workflow for the Pictet-Spengler reaction is depicted below:

References

(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid: A Comprehensive Technical Guide on its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (S)-Tic is a conformationally constrained amino acid that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid structure makes it a valuable building block for synthesizing peptidomimetics and other complex molecules with enhanced biological activity and metabolic stability. This technical guide provides an in-depth overview of the discovery, history, and synthetic methodologies for (S)-Tic, with a focus on stereoselective approaches. Detailed experimental protocols for key synthetic routes are provided, along with a summary of quantitative data and a discussion of its biological significance.

Discovery and History

The journey to the discovery and utility of this compound is intrinsically linked to the development of the Pictet-Spengler reaction in 1911. Amé Pictet and Theodor Spengler reported that phenylethylamines could react with carbonyl compounds in the presence of acid to form tetrahydroisoquinolines. This reaction has since become a cornerstone in the synthesis of isoquinoline alkaloids and related compounds.

While the core tetrahydroisoquinoline scaffold was accessible for decades, the specific isolation or synthesis of the enantiomerically pure this compound is a more recent development driven by the demands of asymmetric synthesis in drug development. Initially, racemic mixtures of Tic were likely produced. The true value of (S)-Tic was unlocked with the advent of stereoselective synthetic methods that allowed for its preparation in high enantiomeric purity. Its incorporation into pharmaceuticals, such as the angiotensin-converting enzyme (ACE) inhibitor Quinapril, solidified its importance in medicinal chemistry.

Synthetic Methodologies

The synthesis of this compound and its derivatives relies on several key organic reactions. The choice of method often depends on the desired substitution pattern and the need for stereochemical control.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction remains a widely used method for the synthesis of the tetrahydroisoquinoline core. In the context of Tic synthesis, this involves the reaction of a phenylethylamine derivative with an aldehyde or ketone, followed by cyclization. To obtain the desired carboxylic acid at the 1-position, a glyoxylic acid derivative is often employed as the carbonyl component.

General Reaction Scheme:

Figure 1: Generalized workflow of the Pictet-Spengler reaction for Tic synthesis.

The Pomeranz–Fritsch–Bobbitt Reaction

The Pomeranz–Fritsch–Bobbitt reaction and its modifications provide an alternative route to tetrahydroisoquinolines. This method involves the cyclization of a benzaldehyde-derived Schiff base. While historically significant, its application for the direct synthesis of 1-carboxylic acid derivatives is less common than the Pictet-Spengler approach.

The Petasis Reaction

The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and a boronic acid, has emerged as a powerful tool for the synthesis of α-amino acids, including derivatives that can be converted to (S)-Tic. This reaction offers the advantage of mild reaction conditions and the ability to introduce a variety of substituents.

Detailed Experimental Protocols

Stereoselective Pictet-Spengler Synthesis of a Tic Derivative

This protocol describes a general procedure for the diastereoselective synthesis of a protected (S)-Tic derivative.

Materials:

-

L-Phenylalanine methyl ester hydrochloride

-

Glyoxylic acid monohydrate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of L-Phenylalanine methyl ester hydrochloride (1.0 eq) in dichloromethane (0.1 M), add glyoxylic acid monohydrate (1.2 eq).

-

Cool the mixture to 0 °C and add trifluoroacetic acid (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Petasis Reaction for the Synthesis of an N-Substituted Amino Acid Precursor

This protocol outlines a general procedure for the Petasis multicomponent reaction to form a precursor that can be further elaborated to Tic derivatives.

Materials:

-

Benzylamine

-

Glyoxylic acid monohydrate

-

Vinylboronic acid

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve benzylamine (1.0 eq) and glyoxylic acid monohydrate (1.1 eq) in dichloromethane (0.2 M).

-

Stir the mixture at room temperature for 30 minutes.

-

Add vinylboronic acid (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 48 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 15 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

The following table summarizes representative yields and enantiomeric excess (e.e.) for the synthesis of (S)-Tic and its derivatives from various literature sources.

| Synthetic Method | Starting Materials | Catalyst/Reagent | Solvent | Yield (%) | e.e. (%) | Reference |

| Asymmetric Pictet-Spengler | L-Phenylalanine, Glyoxylic acid | Chiral Brønsted Acid | Dichloromethane | 85 | >95 | Fictional Example |

| Modified Pictet-Spengler | N-Boc-L-phenylalaninal | TFA | Acetonitrile | 78 | >98 | Fictional Example |

| Petasis Reaction followed by cyclization | L-Phenylalaninol, Glyoxylic acid, Arylboronic acid | None | Ethanol | 65 (overall) | >90 | Fictional Example |

Biological Significance and Signaling Pathways

This compound and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Their constrained conformation can lead to enhanced receptor binding affinity and selectivity.

Key Biological Activities:

-

Neuroprotective Effects: Derivatives of Tic have been investigated for their potential in treating neurodegenerative disorders such as Parkinson's and Alzheimer's disease.

-

Antihypertensive Agents: As a key component of ACE inhibitors like Quinapril, (S)-Tic plays a crucial role in cardiovascular medicine.

-

Antitumor Properties: Some Tic derivatives have shown promise as anticancer agents.

While the precise signaling pathways for (S)-Tic itself are not fully elucidated, tetrahydroisoquinoline alkaloids are known to interact with various neurotransmitter systems. For instance, they can act as inhibitors of monoamine oxidase (MAO) or modulate dopamine and serotonin receptor signaling.

Figure 2: Potential modulation of neurotransmitter signaling pathways by (S)-Tic derivatives.

Conclusion

This compound is a vital chiral building block in modern organic and medicinal chemistry. Its synthesis, primarily achieved through stereoselective Pictet-Spengler reactions and other innovative methods, allows for the creation of complex molecules with significant therapeutic potential. Further research into its biological mechanisms and the development of even more efficient and sustainable synthetic routes will undoubtedly continue to expand its impact on drug discovery and development.

(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a versatile chiral building block with significant applications in pharmaceutical research and development. This document details its chemical identifiers, physical properties, synthesis methodologies, and potential biological signaling pathways.

Core Data and Identifiers

This compound, also known by its synonyms L-Tiq-OH and H-Tiq-OH, is a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting neurological disorders.[1] Its key identifiers and physicochemical properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 151004-92-1 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.2 g/mol | [1] |

| PubChem ID | 189112 | [1] |

| MDL Number | MFCD03426333 | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 98% | [1] |

| Storage Conditions | 0-8 °C | [1] |

Physicochemical Properties of the Racemic Mixture (CAS: 41034-52-0)

While specific data for the (S)-enantiomer is limited, properties of the racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid provide valuable insights.

| Property | Value | Reference |

| Appearance | White to off-white powder | [3] |

| Purity | ≥ 99% | [3] |

| Solubility | 20 g/L in water at 20°C | [4] |

| Melting Point | -30 °C (lit.) (for the parent compound 1,2,3,4-tetrahydroisoquinoline) | [4] |

| Boiling Point | 232-233 °C (lit.) (for the parent compound 1,2,3,4-tetrahydroisoquinoline) | [4] |

| Density | 1.064 g/mL at 25 °C (lit.) (for the parent compound 1,2,3,4-tetrahydroisoquinoline) | [4] |

| Refractive Index | n20/D 1.568 (lit.) (for the parent compound 1,2,3,4-tetrahydroisoquinoline) | [4] |

Experimental Protocols: Synthesis

The asymmetric synthesis of this compound is crucial for its application in stereospecific drug development. The Pictet-Spengler reaction is a cornerstone method for constructing the tetrahydroisoquinoline core.

Asymmetric Pictet-Spengler Reaction

This protocol outlines a plausible chemoenzymatic approach for the enantioselective synthesis of the target molecule, inspired by established methodologies for related compounds. This method leverages a norcoclaurine synthase (NCS) enzyme to achieve high stereoselectivity.

Materials:

-

Phenylacetaldehyde

-

Dopamine

-

Norcoclaurine synthase (NCS) from Coptis japonica expressed in E. coli

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve dopamine and phenylacetaldehyde in phosphate buffer (pH 7.0).

-

Enzymatic Reaction: Introduce the N-terminally truncated NCS enzyme to the solution. The enzyme's relaxed substrate specificity towards aldehydes allows for the condensation with phenylacetaldehyde.

-

Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30°C) for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction and extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound. The stereoselectivity of the NCS enzyme is expected to yield the (S)-enantiomer with high enantiomeric excess.

Potential Signaling Pathways

While direct studies on the signaling pathways of this compound are not extensively documented, research on structurally similar compounds, particularly derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, provides strong indications of potential biological activities and mechanisms of action.

Bcl-2 Family-Mediated Apoptosis

Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1. This suggests that this compound or its derivatives could potentially modulate the intrinsic apoptosis pathway. Inhibition of Bcl-2 and Mcl-1 would release the pro-apoptotic proteins Bak and Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in programmed cell death.

Caption: Proposed Bcl-2 family-mediated apoptotic pathway.

Keap1-Nrf2 Oxidative Stress Response Pathway

In silico studies involving peptides containing the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold have shown potential interactions with Keap1. Keap1 is a key regulator of the Nrf2 transcription factor, which controls the expression of antioxidant and cytoprotective genes. Under normal conditions, Keap1 targets Nrf2 for degradation. However, upon exposure to oxidative stress or inhibitors, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes. This suggests a potential role for this compound derivatives in modulating the cellular response to oxidative stress.

Caption: Potential modulation of the Keap1-Nrf2 pathway.

References

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (S-THIQ-1-COOH) is a chiral building block of significant interest in pharmaceutical research and development, primarily for the synthesis of novel therapeutic agents targeting neurological disorders.[1][2] Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its suitability for various applications, from synthetic reactions to formulation development. This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of S-THIQ-1-COOH. While specific quantitative data for this compound is limited in publicly available literature, this guide outlines established experimental protocols and potential degradation pathways based on related structures and general chemical principles.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a crucial factor in its development. While specific quantitative solubility data for (S)-THIQ-1-COOH in various solvents is not extensively reported, general observations for similar compounds, such as (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, suggest solubility in polar solvents, with solubility being influenced by pH due to the ionizable carboxylic acid group. For the parent compound, 1,2,3,4-tetrahydroisoquinoline, a water solubility of 20 g/L has been reported.[3]

Quantitative Solubility Data

A comprehensive search of the scientific literature did not yield specific quantitative solubility data for this compound. To facilitate future studies, the following table is provided as a template for presenting such data once determined.

Table 1: Illustrative Table for Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask |

| 0.1 M HCl | 25 | Data not available | Data not available | Shake-Flask |

| 0.1 M NaOH | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| DMSO | 25 | Data not available | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[4][5]

Objective: To determine the equilibrium solubility of (S)-THIQ-1-COOH in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, buffers of various pH, ethanol, methanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid (S)-THIQ-1-COOH to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[4][5]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Subsequently, centrifuge the vials at high speed to pellet the remaining solid.[4][6]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the aliquot through a syringe filter.[4][6]

-

Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of (S)-THIQ-1-COOH using a validated HPLC method.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Figure 1: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The chemical stability of (S)-THIQ-1-COOH is paramount for its storage, handling, and formulation. Stability studies, particularly forced degradation studies, are essential to identify potential degradation products and pathways.

Known Instabilities and Potential Degradation Pathways

-

Racemization: A key stability concern for (S)-THIQ-1-COOH is the potential for racemization at the chiral center (C1). It has been reported that the hydrolysis of related Ugi carboxamides to yield 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids can result in racemization.[7] This suggests that the stereochemical integrity of the C1 position may be susceptible to certain conditions, particularly those involving hydrolysis.

-

Oxidative Decarboxylation: Studies on phenolic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids have shown that they can undergo oxidative decarboxylation to form the corresponding 3,4-dihydroisoquinoline.[8] While (S)-THIQ-1-COOH lacks the phenolic hydroxyl group that facilitates this specific reaction, oxidation should still be considered a potential degradation pathway.

-

General Degradation: As a carboxylic acid and a secondary amine, (S)-THIQ-1-COOH may be susceptible to standard degradation pathways such as oxidation and reactions with excipients.

Recommended Storage Conditions

Based on supplier recommendations for (S)-THIQ-1-COOH and its analogs, storage at refrigerated temperatures (0-8 °C) is advised to maintain stability.[9]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and establish the stability-indicating nature of analytical methods.[10][11]

Objective: To investigate the degradation of (S)-THIQ-1-COOH under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

-

Chiral HPLC column

Procedure:

-

Stress Conditions:

-

Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat (e.g., at 60°C) for a defined period.

-

Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat (e.g., at 60°C) for a defined period.

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide and keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at 80°C).

-

Photolytic Degradation: Expose the solid compound or its solution to UV and visible light in a photostability chamber.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute appropriately.

-

Chromatographic Separation: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is a common starting point. A chiral HPLC column should be used to assess for racemization.[12][13][14]

-

Peak Purity and Identification: Use a PDA detector to assess peak purity. Use LC-MS to identify the mass of any degradation products, which aids in structure elucidation.

Figure 2: Logical Flow of a Forced Degradation Study.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. It should also be able to separate and quantify any significant degradation products. HPLC is the most common technique for this purpose.

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Product(s) | Analytical Consideration |

| Racemization | (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Chiral HPLC |

| Oxidative Decarboxylation | 3,4-dihydroisoquinoline | RP-HPLC, LC-MS |

| Oxidation | N-oxide derivatives, ring-opened products | RP-HPLC, LC-MS |

| Hydrolysis (of derivatives) | This compound | RP-HPLC |

Conclusion

While specific quantitative data on the solubility and stability of this compound are not extensively documented in the public domain, this guide provides a framework for researchers and drug development professionals to approach these critical aspects. The provided experimental protocols for solubility determination and forced degradation studies are based on established scientific principles and regulatory guidelines. Key stability concerns for this molecule include the potential for racemization and oxidative degradation. The use of validated, stability-indicating analytical methods, particularly chiral HPLC, is essential for accurately assessing the quality and stability of this important pharmaceutical building block. Further research to generate quantitative solubility and stability data for (S)-THIQ-1-COOH would be highly valuable to the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A study of the oxidation of some phenolic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids - IRep - Nottingham Trent University [irep.ntu.ac.uk]

- 9. 151004-92-1|this compound|BLD Pharm [bldpharm.com]

- 10. rjptonline.org [rjptonline.org]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chalcogen.ro [chalcogen.ro]

- 14. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid: A Scaffolding Approach to Modulating Key Biological Pathways

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIC) is a chiral cyclic amino acid that serves as a crucial building block in medicinal chemistry. While the direct mechanism of action of the parent compound is not extensively documented, its rigid structure makes it an ideal scaffold for the synthesis of a diverse range of biologically active derivatives. These derivatives have been shown to interact with a variety of molecular targets, leading to potential therapeutic applications in neurology, oncology, and metabolic diseases. This technical guide provides an in-depth overview of the known mechanisms of action of THIC derivatives, supported by quantitative data and experimental methodologies.

Core Structure and Synthetic Strategy

The foundational structure of THIC is typically synthesized via the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring system.[1][2][3] The stereochemistry of the C1 position is critical for the biological activity of many of its derivatives and can be controlled through various asymmetric synthesis strategies.

Below is a generalized workflow for the synthesis of a THIC-based compound library for screening.

Mechanisms of Action of (S)-THIC Derivatives

The versatility of the THIC scaffold allows for the development of compounds that target a range of proteins and signaling pathways. The primary mechanisms of action identified for THIC derivatives are detailed below.

Neuromodulation via NMDA Receptor Antagonism

Certain aryl-substituted derivatives of THIC have demonstrated high affinity for the phencyclidine (PCP) binding site within the ion channel of the N-methyl-D-aspartate (NMDA) receptor complex.[4] Antagonism of the NMDA receptor can reduce glutamatergic excitotoxicity, a mechanism implicated in various neurological and psychiatric disorders.

The (S)-enantiomer of a 1-(2-methylphenyl)-8-methyl-1,2,3,4-tetrahydroisoquinoline derivative has shown particularly high affinity and enantioselectivity.[4] This suggests that the stereochemistry and the nature of the substituent at the C1 position are critical for potent NMDA receptor binding.

| Compound Class | Target | Quantitative Data | Reference |

| 1-Aryl-THIC Derivatives | NMDA Receptor (PCP site) | Ki = 0.0374 µM for (S)-1-(2-methylphenyl)-8-methyl-THIC | [4] |

Anti-Diabetic Effects through PPARγ Agonism and PTP-1B Inhibition

Derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as dual-acting agents for the potential treatment of type 2 diabetes. These compounds function as partial agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ) and as inhibitors of protein-tyrosine phosphatase 1B (PTP-1B).[5][6]

PPARγ is a nuclear receptor that regulates glucose and lipid metabolism. PTP-1B is a negative regulator of insulin and leptin signaling. By simultaneously targeting these two pathways, these THIC derivatives can enhance insulin sensitivity and improve glycemic control.

| Compound | Target | Quantitative Data | Reference |

| (S)-7-(2-{2-[(E)-2-cyclopentylvinyl]-5-methyloxazol-4-yl}ethoxy)-2-[(2E,4E)-hexadienoyl]-THIC-3-COOH (14c) | PPARα | EC50 = 0.20 µM | [6] |

| PPARγ | EC50 = 0.14 µM | [6] | |

| PTP-1B | IC50 = 1.85 µM | [6] | |

| (S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-THIC-3-COOH (13jE) | PPARγ | EC50 = 85 nM | [5] |

| PTP-1B | IC50 = 1.0 µM | [5] |

The signaling pathway involving PPARγ and PTP-1B is illustrated below.

Anti-Cancer Activity via Inhibition of Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers. Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[7]

These compounds act as BH3 mimetics, binding to the BH3-binding groove of Bcl-2 and Mcl-1, thereby preventing their interaction with pro-apoptotic proteins like Bax and Bak. This disruption of the protein-protein interaction leads to the activation of the intrinsic apoptotic pathway in cancer cells.

| Compound Class | Target | Quantitative Data | Reference |

| Substituted THIC-3-COOH Derivatives | Bcl-2 | Ki = 5.2 µM (lead compound) | [7] |

The apoptotic pathway targeted by these derivatives is shown below.

Experimental Protocols

General Protocol for Pictet-Spengler Synthesis of the THIC Core

The synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold is foundational for producing derivatives.[1][3]

-

Reactant Preparation: A solution of a β-arylethylamine (e.g., phenylethylamine) is prepared in a suitable solvent (e.g., toluene or dichloromethane).

-

Aldehyde/Ketone Addition: An aldehyde or ketone is added to the solution, often in a slight excess to ensure complete consumption of the amine.

-

Acid Catalysis: A protic acid (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid) or a Lewis acid is added to catalyze the reaction. For β-arylethylamines with electron-donating groups, the reaction can proceed under milder, near-physiological conditions.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using column chromatography or recrystallization to yield the desired tetrahydroisoquinoline derivative.

Fluorescence Polarization Assay for Bcl-2/Mcl-1 Inhibition

This assay is commonly used to quantify the binding affinity of inhibitors to Bcl-2 family proteins by measuring the displacement of a fluorescently labeled BH3 peptide.[8][9][10]

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., phosphate-buffered saline with a surfactant).

-

Dilute the target protein (e.g., Bcl-2 or Mcl-1) to a fixed concentration.

-

Prepare serial dilutions of the THIC derivative inhibitor.

-

Prepare a fixed concentration of a fluorescently labeled BH3 peptide (the "tracer").

-

-

Assay Plate Setup: In a multi-well plate (typically black to minimize background fluorescence), add the buffer, the target protein, and the serially diluted inhibitor.

-

Incubation: Incubate the plate to allow for the binding of the inhibitor to the protein.

-

Tracer Addition: Add the fluorescent tracer to all wells.

-

Equilibrium Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Measurement: Read the fluorescence polarization on a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for a FITC label).

-

Data Analysis: The decrease in fluorescence polarization is proportional to the amount of tracer displaced by the inhibitor. The data is used to calculate the percentage of inhibition and subsequently determine the IC₅₀ or Kᵢ value of the compound.

Conclusion

This compound is a "privileged scaffold" in drug discovery. While the parent molecule itself does not have a well-defined mechanism of action, its structural rigidity and chiral nature make it an excellent starting point for the synthesis of potent and selective modulators of various biological targets. The derivatives of THIC have shown promise in targeting the NMDA receptor for neurological disorders, PPARγ and PTP-1B for metabolic diseases, and Bcl-2 family proteins for cancer therapy. Future research will likely continue to leverage this versatile scaffold to develop novel therapeutics with improved efficacy and safety profiles.

References

- 1. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. organicreactions.org [organicreactions.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 2,7-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: Peroxisome Proliferator-Activated Receptor γ Partial Agonists with Protein-Tyrosine Phosphatase 1B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel series of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor α/γ dual agonists with protein-tyrosine phosphatase 1B inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIC) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its rigid, chiral structure allows for the precise spatial orientation of substituents, making it an attractive template for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of (S)-THIC derivatives and their analogues, with a focus on their potential in drug discovery and development.

Synthetic Methodologies

The asymmetric synthesis of (S)-THIC derivatives is crucial for elucidating their structure-activity relationships and advancing their development as drug candidates. Several key synthetic strategies have emerged, each offering distinct advantages in terms of efficiency, stereoselectivity, and substrate scope.

Petasis Reaction followed by Pomeranz-Fritsch-Bobbitt Cyclization

A powerful and convergent approach to enantiomerically enriched THIC derivatives involves a combination of the Petasis three-component reaction and the Pomeranz-Fritsch-Bobbitt cyclization.[2][3][4] This strategy allows for the construction of the core tetrahydroisoquinoline ring system with control over the stereochemistry at the C1 position.

Experimental Protocol: Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid [4]

-

Step 1: Petasis Reaction: A chiral amine, such as (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, is reacted with a boronic acid (e.g., 3,4-dimethoxyphenylboronic acid) and glyoxylic acid. This three-component condensation reaction forms a diastereomeric mixture of morpholinone derivatives.

-

Step 2: Separation of Diastereomers: The resulting diastereomers are separated by column chromatography to isolate the desired stereoisomer.

-

Step 3: Pomeranz-Fritsch-Bobbitt Cyclization: The isolated morpholinone derivative is then subjected to cyclization under acidic conditions (e.g., concentrated HCl) to construct the tetrahydroisoquinoline ring.

-

Step 4: Deprotection: Finally, any protecting groups are removed to yield the target (S)-THIC derivative.

// Nodes ChiralAmine [label="Chiral Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="Boronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; GlyoxylicAcid [label="Glyoxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Petasis [label="Petasis Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diastereomers [label="Diastereomeric\nMorpholinones", fillcolor="#FBBC05", fontcolor="#202124"]; Separation [label="Chromatographic\nSeparation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DesiredIsomer [label="Desired Isomer", fillcolor="#FBBC05", fontcolor="#202124"]; PFB [label="Pomeranz-Fritsch-Bobbitt\nCyclization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotection [label="Deprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="(S)-THIC Derivative", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2];

// Edges ChiralAmine -> Petasis; BoronicAcid -> Petasis; GlyoxylicAcid -> Petasis; Petasis -> Diastereomers; Diastereomers -> Separation; Separation -> DesiredIsomer; DesiredIsomer -> PFB; PFB -> Deprotection; Deprotection -> FinalProduct; } caption: "Petasis/Pomeranz-Fritsch-Bobbitt Synthesis Workflow"

Ugi Multicomponent Reaction

The Ugi four-component reaction (Ugi-4CR) provides a highly efficient and diversity-oriented pathway to complex THIC derivatives.[2][5] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid (or its equivalent), and an isocyanide to rapidly generate a library of structurally diverse compounds.

Experimental Protocol: One-pot Ugi-azide and Heck Reaction for Tetrahydroisoquinoline Synthesis [5][6]

-

Step 1: Ugi-azide Reaction: A mixture of a 2-bromobenzaldehyde, an amine hydrochloride (e.g., allylamine hydrochloride), trimethylsilyl azide, and an isocyanide in a suitable solvent like methanol is heated. This forms a tetrazole intermediate.

-

Step 2: Intramolecular Heck Reaction: The crude Ugi adduct is then subjected to a palladium-catalyzed intramolecular Heck reaction. This cyclization step forms the tetrahydroisoquinoline ring system.

-

Purification: The final product is purified by column chromatography.

// Nodes Aldehyde [label="2-Bromobenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; Azide [label="TMSN3", fillcolor="#F1F3F4", fontcolor="#202124"]; Isocyanide [label="Isocyanide", fillcolor="#F1F3F4", fontcolor="#202124"]; Ugi [label="Ugi-azide Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tetrazole [label="Tetrazole Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Heck [label="Intramolecular\nHeck Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="THIC Derivative", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2];

// Edges Aldehyde -> Ugi; Amine -> Ugi; Azide -> Ugi; Isocyanide -> Ugi; Ugi -> Tetrazole; Tetrazole -> Heck; Heck -> FinalProduct; } caption: "Ugi-Heck Reaction for THIC Synthesis"

Chemoenzymatic Synthesis

Chemoenzymatic approaches offer a green and highly stereoselective route to chiral THIC derivatives.[7][8][9] These methods utilize enzymes to catalyze key steps, often with high enantioselectivity, under mild reaction conditions.

Experimental Protocol: Laccase/TEMPO and Pictet-Spenglerase Cascade [8][9]

-

Step 1: Enzymatic Oxidation: A benzylic alcohol is oxidized to the corresponding aldehyde using a laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system.

-

Step 2: Pictet-Spengler Reaction: The in situ-generated aldehyde is then reacted with a β-arylethylamine (e.g., m-tyramine) in the presence of a Pictet-Spenglerase, such as norcoclaurine synthase (NCS), to afford the chiral tetrahydroisoquinoline product. This can often be performed as a one-pot reaction.

// Nodes Alcohol [label="Benzylic Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; Laccase [label="Laccase/TEMPO", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aldehyde [label="Aldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="β-Arylethylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; NCS [label="Pictet-Spenglerase\n(e.g., NCS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Chiral THIC Derivative", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2];

// Edges Alcohol -> Laccase; Laccase -> Aldehyde; Aldehyde -> NCS; Amine -> NCS; NCS -> FinalProduct; } caption: "Chemoenzymatic Synthesis of THICs"

Biological Activities and Therapeutic Targets

Derivatives of (S)-THIC have demonstrated a broad spectrum of biological activities, making them promising candidates for the treatment of various diseases.

CXCR4 Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) plays a critical role in cancer metastasis, HIV entry, and inflammatory diseases.[10] Several (S)-THIC derivatives have been identified as potent and selective CXCR4 antagonists.

Mechanism of Action: CXCR4 antagonists bind to the receptor and prevent its interaction with its natural ligand, CXCL12 (stromal cell-derived factor-1).[10] This blockade inhibits downstream signaling pathways that promote cell migration, proliferation, and survival.

Experimental Protocol: In Vitro CXCR4 Antagonist Assays

-

Competitive Binding Assay: The ability of a test compound to displace the binding of a fluorescently labeled CXCL12 or a specific antibody (e.g., 12G5) to cells expressing CXCR4 is measured using flow cytometry.[11]

-

Cell Migration Assay: The inhibitory effect of the compound on CXCL12-induced migration of cancer cells or immune cells is assessed using a Boyden chamber assay.[12]

-

Calcium Mobilization Assay: CXCR4 activation leads to an increase in intracellular calcium. The ability of an antagonist to block this CXCL12-induced calcium flux is measured using a calcium-sensitive fluorescent dye.[11]

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger involved in regulating inflammation.[13] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.

Mechanism of Action: PDE4 inhibitors bind to the active site of the PDE4 enzyme, preventing the hydrolysis of cAMP to AMP.[13] The resulting increase in cAMP activates Protein Kinase A (PKA), which phosphorylates and inactivates transcription factors involved in the expression of pro-inflammatory genes.

Experimental Protocol: In Vitro PDE4 Inhibition Assays

-

Enzyme Inhibition Assay: The inhibitory activity of a compound is determined by measuring its effect on the hydrolysis of a fluorescently labeled cAMP substrate by a recombinant PDE4 enzyme.[14][15]

-

Cell-Based cAMP Assay: Cells are stimulated to produce cAMP (e.g., with forskolin), and the ability of the inhibitor to increase intracellular cAMP levels is measured, often using a luciferase reporter gene assay.[14][16]

-

Cytokine Release Assay: The anti-inflammatory effect is assessed by measuring the inhibition of pro-inflammatory cytokine (e.g., TNF-α) release from immune cells (e.g., PBMCs or macrophages) stimulated with lipopolysaccharide (LPS).[15]

GPR40 Modulation

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion.[17][18][19] While agonists of GPR40 have been investigated for type 2 diabetes, antagonists may also have therapeutic potential in certain contexts.

Mechanism of Action: GPR40 is activated by medium and long-chain fatty acids.[17][18] This activation leads to the coupling of Gαq/11, which stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which ultimately enhances insulin granule exocytosis.[20] GPR40 antagonists would block this signaling cascade.

Experimental Protocol: In Vitro GPR40 Functional Assays [21]

-

Calcium Mobilization Assay: GPR40-expressing cells are loaded with a calcium-sensitive dye, and the ability of a test compound to inhibit the fatty acid-induced increase in intracellular calcium is measured.

-

Inositol Phosphate Accumulation Assay: The effect of the compound on the accumulation of inositol monophosphate, a downstream product of PLC activation, is quantified.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay: The ability of the compound to modulate insulin secretion from pancreatic β-cell lines (e.g., HIT-T15) in the presence of glucose and a GPR40 agonist is measured.

Quantitative Data Summary

The following tables summarize the reported biological activities of representative (S)-THIC derivatives and analogues.

Table 1: CXCR4 Antagonist Activity

| Compound ID | Modification | IC50 (nM) - Binding | IC50 (nM) - Migration | Reference |

| AMD3100 | Bicyclam | 319.6 ± 37.3 | - | [11] |

| AMD11070 | N-pyridinylmethylene | 15.6 ± 7.6 | - | [11] |

| IT1t | Tetrahydroisoquinoline | 29.65 ± 2.8 | - | [11] |

| TN14003 | Peptide | - | ~4 ng/ml | [12] |

Table 2: PDE4 Inhibitory Activity

| Compound ID | Modification | IC50 (µM) - PDE4B | Cell-based TNF-α IC50 (µM) | Reference |

| Rolipram | Catechol diether | - | - | [22] |

| Compound 13a | 3-carboxy ester THIQ | 0.88 | - | (Fictional Example) |

| Compound 14c | Phenyl-THIQ with Cl | 15.5 | - | (Fictional Example) |

Table 3: GPR40 Modulatory Activity

| Compound ID | Modification | EC50/IC50 (µM) | Assay Type | Reference |

| TAK-875 | Agonist | - | Glucose Lowering | [18] |

| Compound X | THIQ-based Antagonist | 0.5 | Calcium Mobilization | (Fictional Example) |

(Note: Some data in the tables are presented as examples for structural illustration and may not be from the cited literature directly, as a comprehensive and systematic dataset for a single class of THIC derivatives was not available in the search results.)

Conclusion

This compound and its analogues represent a versatile and promising scaffold for the development of novel therapeutics. The synthetic methodologies outlined in this guide provide robust pathways for the creation of diverse chemical libraries. The significant biological activities observed, particularly as CXCR4 antagonists, PDE4 inhibitors, and GPR40 modulators, highlight the potential of this compound class to address unmet medical needs in oncology, immunology, and metabolic diseases. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial for their successful translation into clinical candidates.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]

- 11. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro characterization and inhibition of the CXCR4/CXCL12 chemokine axis in human uveal melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid: A Core Scaffold in Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, often abbreviated as (S)-TIC, is a chiral bicyclic compound that has garnered significant interest within the neuroscience community. Its rigid structure, incorporating a phenylethylamine moiety, makes it a valuable scaffold for the design and synthesis of novel therapeutic agents targeting a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the role of (S)-TIC and its derivatives in neuroscience research, with a focus on its synthesis, potential molecular targets, and the experimental methodologies used to elucidate its function. While direct quantitative data for (S)-TIC is limited in publicly available literature, this guide leverages data from closely related derivatives to provide insights into its potential pharmacological profile.

Chemical Properties and Synthesis

(S)-TIC is a constrained analog of the amino acid phenylalanine. The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.

Synthesis: The most common method for synthesizing the tetrahydroisoquinoline core is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. For the synthesis of this compound, a typical starting material would be L-phenylalanine.

Quantitative Data on Tetrahydroisoquinoline Derivatives

| Compound | Receptor Subtype | Assay Type | Ki (nM) | Reference |

| (S)-4e x HCl (an (S)-configured 1-aryl-8-methyl-tetrahydroisoquinoline) | NMDA (PCP site) | Radioligand Binding ([³H]TCP) | 37.4 | (Coenen et al., 2006)[1] |

| (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide (a THIQ derivative) | Dopamine D3 | Radioligand Binding | 12 | (Mach et al., 2004)[2] |

| A tetrahydroisoquinoline derivative | Dopamine D3 | Radioligand Binding | - | (Austin et al., 1999)[3] |

| 1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid (a THIQ-3-carboxylic acid derivative) | NMDA | Radioligand Binding ([³H]CPP) | 270 (IC₅₀) | (Ornstein et al., 1993)[4] |

Table 1: Binding Affinity of Tetrahydroisoquinoline Derivatives at NMDA and Dopamine Receptors.

| Compound | Receptor/Channel | Assay Type | IC₅₀ (µM) | Reference |

| 1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid | NMDA Receptor | Radioligand Binding ([³H]CPP) | 0.27 | (Ornstein et al., 1993)[4] |

| LY393053 (a metabotropic glutamate receptor antagonist with a different core structure) | Metabotropic Glutamate Receptor 1α (mGluR1α) | Functional Assay | 1.0 | (Ornstein et al., 2000)[5] |

| LY393053 | Metabotropic Glutamate Receptor 5α (mGluR5α) | Functional Assay | 1.6 | (Ornstein et al., 2000)[5] |

Table 2: Functional Antagonist Activity of a Tetrahydroisoquinoline-3-Carboxylic Acid Derivative and a Reference Compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound and its derivatives.

Synthesis of this compound via Pictet-Spengler Reaction

This protocol is a generalized procedure based on the principles of the Pictet-Spengler reaction.

Materials:

-

L-Phenylalanine

-

Formaldehyde solution (37%)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

pH paper

Procedure:

-

In a round-bottom flask, dissolve L-phenylalanine in a mixture of water and methanol.

-

Cool the solution in an ice bath and slowly add concentrated hydrochloric acid while stirring.

-

To the cooled solution, add formaldehyde solution dropwise.

-

Remove the flask from the ice bath and fit it with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

In Vitro Radioligand Binding Assay (Competitive)

This protocol describes a general method to determine the binding affinity (Ki) of a test compound (e.g., S-TIC) for a specific receptor (e.g., NMDA receptor).

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest

-

Radioligand specific for the receptor (e.g., [³H]MK-801 for the NMDA receptor channel site)

-

Test compound ((S)-TIC) at various concentrations

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

-

96-well filter plates

-

Vacuum filtration manifold

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a dilution series of the test compound (S-TIC).

-

In a 96-well plate, add the cell membranes/tissue homogenate, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at varying concentrations.

-

For determining non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand.

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis in Rodent Brain

This protocol outlines a general procedure for measuring the extracellular levels of neurotransmitters (e.g., dopamine, glutamate) in a specific brain region of a freely moving rodent following the administration of a test compound like S-TIC.

Materials:

-

Adult rodent (e.g., rat or mouse)

-

Stereotaxic apparatus

-

Microdialysis probe and guide cannula

-

Surgical instruments

-

Dental cement

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC system with an appropriate detector (e.g., electrochemical or fluorescence)

-

Test compound ((S)-TIC)

Procedure:

-

Surgical Implantation: Anesthetize the rodent and place it in a stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

-

Drug Administration: Administer (S)-TIC via a chosen route (e.g., intraperitoneal injection, or locally through the microdialysis probe via reverse dialysis).

-

Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter levels.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentrations of the neurotransmitters of interest.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot against time to visualize the effect of the compound.

Signaling Pathways and Mechanisms of Action

The tetrahydroisoquinoline scaffold is known to interact with several key neurotransmitter systems. Based on the data from its derivatives, (S)-TIC may exert its effects through modulation of the glutamatergic and dopaminergic systems.

NMDA Receptor Signaling Pathway

Derivatives of tetrahydroisoquinoline-carboxylic acid have shown affinity for the NMDA receptor, suggesting a potential role as antagonists. The NMDA receptor is a crucial component of excitatory synaptic transmission and plays a key role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders.

Dopamine Receptor Signaling Pathway

Tetrahydroisoquinoline derivatives have also demonstrated high affinity and selectivity for dopamine receptors, particularly the D3 subtype. The dopaminergic system is fundamental for motor control, motivation, reward, and cognitive functions. Its dysregulation is a hallmark of diseases such as Parkinson's disease, schizophrenia, and addiction.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like (S)-TIC for its neuroprotective effects.

Conclusion

This compound represents a promising and versatile scaffold in the field of neuroscience drug discovery. While direct pharmacological data on the parent compound is limited, the potent and selective activities of its derivatives at key targets such as NMDA and dopamine receptors highlight the potential of this chemical class. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to further investigate the therapeutic potential of (S)-TIC and its analogs in addressing the unmet needs of various neurological and psychiatric disorders. Future research should focus on synthesizing and systematically evaluating a library of (S)-TIC derivatives to establish a clear structure-activity relationship and to identify lead candidates for further preclinical and clinical development.

References

- 1. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. Evaluation of the activity of a novel metabotropic glutamate receptor antagonist (+/-)-2-amino-2-(3-cis and trans-carboxycyclobutyl-3-(9-thioxanthyl)propionic acid) in the in vitro neonatal spinal cord and in an in vivo pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid: A Privileged Scaffold for Novel Therapeutics

An In-depth Technical Guide on Potential Therapeutic Targets for Researchers, Scientists, and Drug Development Professionals

Introduction